molecular formula C12H24N2O2 B15272811 tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate

tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B15272811
M. Wt: 228.33 g/mol
InChI Key: PLLIFPFHFHXRNX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate: is an organic compound with the molecular formula C12H24N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also used in the development of new biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison: tert-Butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-9-6-13-7-12(9,5)8-14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15)

InChI Key

PLLIFPFHFHXRNX-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1(C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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